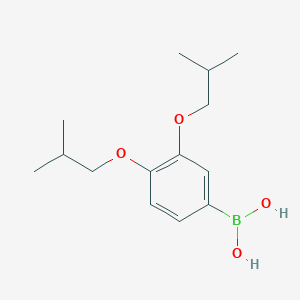
1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne, commonly known as BTMDE, is a dioxaborolane-based compound with potential applications in organic synthesis, drug discovery, and biochemistry. BTMDE is a highly stable and versatile compound that is easily synthesized and has a wide range of uses in scientific research. BTMDE is a member of the boron-containing family of compounds, which are known for their unique chemical reactivity and versatility. In
Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura Polycondensation
1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne has been utilized in the Suzuki-Miyaura polycondensation reaction. This process involves synthesizing water-soluble poly(p-phenyleneethynylene) from specific sodium salts in neat water under an aerobic atmosphere. The compound's role in facilitating this reaction highlights its importance in polymer chemistry and material science (Kang et al., 2008).
Synthesis of Electron Transport Material
The compound has been successfully applied in the synthesis of electron transport materials (ETMs). An efficient synthesis method using this compound as an intermediate has been developed for producing ETMs, which are crucial in various electronic devices (Zha et al., 2017).
Development of Semiconducting Polymers
It plays a significant role in the synthesis of semiconducting polymers. For instance, it has been used in the development of naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole-based donor–acceptor copolymers, essential for advanced electronic applications (Kawashima et al., 2013).
Fluorescence Quenching and Interaction with Proteins
The compound has been explored in the context of fluorescence quenching. It contributed to the synthesis of water-soluble carboxylated polyfluorenes, which exhibit changes in fluorescence in the presence of different proteins, indicating potential applications in biochemistry and molecular biology (Zhang et al., 2008).
Role in Polymer Chemistry
The compound is pivotal in synthesizing various polymers with specific properties, such as luminescent polymers and conjugated polymers. These applications are crucial in developing materials for optoelectronic devices (Cheon et al., 2005).
Wirkmechanismus
Target of Action
Similar compounds are known to be used in the suzuki-miyaura cross-coupling reaction .
Mode of Action
The compound is likely to interact with its targets through a process known as borylation . This involves the addition of a boron atom to a molecule, which can significantly alter its chemical properties and reactivity .
Biochemical Pathways
It’s known that borylated compounds can participate in various chemical reactions, including the suzuki-miyaura cross-coupling reaction , which is a type of palladium-catalyzed carbon-carbon bonding process widely used in organic synthesis .
Result of Action
The ability of the compound to undergo borylation and participate in cross-coupling reactions suggests it could be used to synthesize a wide variety of organic compounds .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it should be stored at room temperature and in a dry place to prevent decomposition . Furthermore, the compound’s reactivity may be affected by the presence of certain catalysts, such as palladium, which is commonly used in Suzuki-Miyaura reactions .
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24B2O4/c1-11(2)12(3,4)18-15(17-11)9-10-16-19-13(5,6)14(7,8)20-16/h1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABDBLONUBCKBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C#CB2OC(C(O2)(C)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24B2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![5-(Bromomethyl)-1H-benzo[d]imidazole](/img/structure/B1343908.png)